N,N'-dibenzyl-N'',N'''-bis(propan-2-yl)propanediamide
Description
N,N'-Dibenzyl-N'',N'''-Bis(propan-2-yl)propanediamide is a propanediamide derivative featuring benzyl and isopropyl substituents on its nitrogen atoms. The compound’s core consists of a malonamide backbone (propanediamide), with benzyl groups on two nitrogens and isopropyl groups on the remaining two. This arrangement imparts unique physicochemical and coordination properties compared to similar derivatives .
Properties
IUPAC Name |
N,N'-dibenzyl-N,N'-di(propan-2-yl)propanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O2/c1-18(2)24(16-20-11-7-5-8-12-20)22(26)15-23(27)25(19(3)4)17-21-13-9-6-10-14-21/h5-14,18-19H,15-17H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXSUXHVYBCUEHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1)C(=O)CC(=O)N(CC2=CC=CC=C2)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N,N'-Dibenzyl-N'',N'''-bis(propan-2-yl)propanediamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be characterized as follows:
- Molecular Formula : C₁₈H₂₃N₂O
- Molecular Weight : 285.39 g/mol
- CAS Number : 197961-02-7
This compound features two benzyl groups and two propan-2-yl groups attached to a propanediamide backbone, which may influence its pharmacological properties.
Biological Activity Overview
This compound has been investigated for various biological activities, including:
- Anticonvulsant Activity :
- Antimicrobial Properties :
- Neuroprotective Effects :
Case Study 1: Anticonvulsant Activity
A study focused on related compounds showed that certain N-benzyl derivatives exhibited potent anticonvulsant effects in animal models. The most effective compounds had ED50 values significantly lower than conventional treatments like phenobarbital, indicating their potential as new therapeutic agents for epilepsy .
| Compound | ED50 (mg/kg) | Comparison |
|---|---|---|
| N-benzyl derivative A | 13 | Better than phenobarbital (22) |
| N-benzyl derivative B | 8.9 | Comparable to phenytoin (9.5) |
Case Study 2: Antimicrobial Activity
In a comparative study of antimicrobial agents, this compound showed promising results against Gram-positive bacteria. The study utilized disk diffusion methods to evaluate the efficacy of the compound against Staphylococcus aureus and Escherichia coli.
| Pathogen | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 10 |
The biological activities of this compound are likely mediated through several mechanisms:
- Receptor Modulation : Similar compounds have been shown to interact with neurotransmitter receptors, influencing neuronal excitability and synaptic transmission.
- Oxidative Stress Reduction : The presence of aromatic rings may enhance the compound's ability to scavenge reactive oxygen species (ROS), contributing to neuroprotection and antimicrobial effects.
- Cell Membrane Interaction : The hydrophobic nature of the benzyl groups may facilitate interactions with cell membranes, enhancing permeability and bioavailability.
Comparison with Similar Compounds
Substituent Effects on Physical Properties
Key Observations :
- Hydrophobic vs. Hydrophilic Groups : The target compound’s benzyl and isopropyl groups enhance lipophilicity, reducing solubility in polar solvents compared to hydroxyethyl or methoxy-substituted analogs (e.g., 2-isopropyl-N,N´-bis(2-hydroxyethyl)-1,3-propanediamide) .
- Melting Points : Bulky aromatic substituents (e.g., benzyl) likely increase melting points due to stronger van der Waals interactions, as seen in N,N'-bis(2-methoxybenzyl)malonamide (mp 120-122°C) .
Key Observations :
- Hydroxyethyl or methoxyethyl substituents enable metal coordination (e.g., Cu(II), Ag(I)), whereas the target’s benzyl/isopropyl groups lack donor atoms, limiting such applications .
Hydrogen Bonding and Crystallinity
- Hydrogen Bonding : Analogs with -NH or -OH groups (e.g., N,N´-bis(2-hydroxyethyl)malonamide) form intermolecular hydrogen bonds (N-H···O, O-H···O), leading to dimeric or polymeric crystal structures .
- Target Compound: The absence of H-bond donors (benzyl/isopropyl substituents) reduces crystallinity and favors amorphous solid states. This contrasts with fluorobenzoyl derivatives, which exhibit centrosymmetric dimers via H-bonding .
Q & A
Q. What are the recommended safety protocols for handling this compound in oxygen-sensitive reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
